Tetra-O-acetyl Iopromide-d3 is a chemical compound that belongs to the class of iodinated contrast agents, which are commonly used in medical imaging procedures such as computed tomography (CT) scans. This compound is a deuterated derivative of Iopromide, which enhances its stability and reduces the risk of side effects associated with non-deuterated versions. Tetra-O-acetyl Iopromide-d3 is characterized by the presence of four acetyl groups attached to the Iopromide backbone, which plays a crucial role in its solubility and imaging properties.
Tetra-O-acetyl Iopromide-d3 can be synthesized from Iopromide, which is derived from the reaction of 5-amino-2,4,6-triiodoisophthalic acid with acetic anhydride. The deuteration process involves replacing certain hydrogen atoms with deuterium, enhancing the compound's pharmacokinetic profile. This compound is typically sourced from chemical suppliers specializing in pharmaceutical-grade products.
Tetra-O-acetyl Iopromide-d3 falls under the classification of radiopaque contrast media. These agents are primarily used to improve the visibility of internal structures in imaging techniques. The compound's unique structure allows it to be categorized as both a contrast agent and a pharmaceutical intermediate.
The synthesis of Tetra-O-acetyl Iopromide-d3 involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. The use of deuterated solvents during the deuteration step can further enhance the efficiency of this process.
Tetra-O-acetyl Iopromide-d3 has a complex molecular structure characterized by:
The structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₉I₃N₂O₇ |
Molecular Weight | 563.1 g/mol |
Acetyl Groups | 4 |
Deuterium Atoms | 3 |
Tetra-O-acetyl Iopromide-d3 undergoes various chemical reactions typical for iodinated compounds:
These reactions are significant in understanding how Tetra-O-acetyl Iopromide-d3 behaves in physiological conditions and its stability during storage and administration.
The mechanism of action for Tetra-O-acetyl Iopromide-d3 primarily revolves around its ability to absorb X-rays due to the high atomic number of iodine. When administered into the body:
The effectiveness of Tetra-O-acetyl Iopromide-d3 as a contrast agent can be quantified by its attenuation coefficient, which indicates how well it enhances image quality compared to other contrast agents.
The melting point and boiling point are critical for determining storage conditions:
Property | Value |
---|---|
Melting Point | Approximately 150 °C |
Boiling Point | Decomposes before boiling |
Tetra-O-acetyl Iopromide-d3 is primarily utilized in medical imaging as a radiopaque contrast agent. Its applications include:
This compound represents a significant advancement in contrast media technology, providing improved safety profiles and efficacy compared to traditional iodinated contrast agents.
Tetra-O-acetyl Iopromide-d3 (C₂₆H₂₉D₃I₃N₃O₁₂; MW: 962.28 g/mol) is a deuterated derivative of the non-ionic X-ray contrast agent iopromide. This compound features three deuterium atoms at the acetyl methyl groups (-OC(^2H)₃), strategically replacing protium to create a mass tag without altering electronic properties or chemical reactivity. The structure retains the core tri-iodinated benzene ring—characteristic of iodinated contrast agents—but incorporates acetyl-protected hydroxyl groups and deuterated acetyl moieties [1] [6] [9]. The CAS numbers 1246818-05-2 and 1246820-70-1 designate this isotopologue specifically [1] [9].
The deuteration stabilizes the acetyl groups against enzymatic hydrolysis in vivo, which is critical for metabolic tracer studies. Molecular geometry remains identical to non-deuterated iopromide, ensuring consistent biochemical interactions while enabling distinct detection via mass spectrometry (MS) or nuclear magnetic resonance (NMR) due to the mass difference of deuterium [2] [4].
Table 1: Key Chemical Properties of Tetra-O-Acetyl Iopromide-d3
Property | Value |
---|---|
Molecular Formula | C₂₆H₂₉D₃I₃N₃O₁₂ |
Molecular Weight | 962.28 g/mol |
CAS Numbers | 1246818-05-2 / 1246820-70-1 |
Isotopic Substitution Site | Three acetyl methyl groups (-OC(^2H)₃) |
Product Format | Neat (undiluted) |
The evolution of iodinated contrast agents began with ionic hypertonic agents (e.g., diatrizoate) in the 1950s, which posed high osmolality risks. The 1980s saw non-ionic monomers like iopromide (Ultravist®) emerge, reducing osmolality by 50% and improving safety profiles [3] [7]. Deuterated derivatives represent a third-generation innovation, leveraging isotopic labeling to enable precise metabolic studies without altering pharmacological function.
Deuteration’s significance lies in its ability to:
Table 2: Evolution of Iodinated Contrast Agents
Generation | Type | Examples | Osmolality (vs. Plasma) | Key Innovation |
---|---|---|---|---|
1st (1950s) | Ionic hypertonic | Diatrizoate | 5–7× higher | Radiopacity |
2nd (1980s) | Non-ionic monomer | Iopromide | 2× higher | Reduced side effects |
3rd (2000s) | Deuterated derivatives | Iopromide-d3 | Unchanged | Metabolic tracing via isotopes |
Isotopic labeling—using non-radioactive isotopes like ²H, ¹³C, or ¹⁵N—enables real-time tracking of molecular fate in biological systems. Tetra-O-acetyl Iopromide-d3 exemplifies this by serving as a biochemical probe for:
Cellular Imaging: Deuterium’s distinct Raman scattering (e.g., C-^2H stretch at 2,100–2,300 cm⁻¹) allows label detection in cellular "quiet regions," bypassing background interference [4] [10].
Advanced Detection Modalities:
Case Study: In amyloid research, deuterium-labeled proteins exhibit shifted Raman peaks (e.g., 13C-^2H stretches) that reveal structural changes during fibril formation. Similarly, Tetra-O-acetyl Iopromide-d3’s ^2H₃-acetyl groups could elucidate contrast agent aggregation in pathological tissues [4].
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: